N-{4-[chloro(difluoro)methoxy]phenyl}-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZOXAZOL-2-YL)-N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}AMINE is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
The synthesis of N-(1,3-BENZOXAZOL-2-YL)-N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}AMINE typically involves the cyclization of 2-aminophenol with various reagents. One common method involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
N-(1,3-BENZOXAZOL-2-YL)-N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It has shown potential in anticancer research, particularly against colorectal carcinoma cell lines.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOXAZOL-2-YL)-N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}AMINE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-(1,3-BENZOXAZOL-2-YL)-N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}AMINE can be compared with other benzoxazole derivatives, such as:
2-Phenyl Benzoxazole: Known for its antimicrobial properties.
2-Amino Benzoxazole: Used in the synthesis of various pharmaceuticals.
Benzoxazole Sulfonamides: Evaluated for their antimycobacterial activity.
The uniqueness of N-(1,3-BENZOXAZOL-2-YL)-N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}AMINE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C14H9ClF2N2O2 |
---|---|
Molecular Weight |
310.68 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-14(16,17)21-10-7-5-9(6-8-10)18-13-19-11-3-1-2-4-12(11)20-13/h1-8H,(H,18,19) |
InChI Key |
FFVICRZOGKZUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.